
3-(Chloromethyl)tetrahydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C5H9ClO2S . It has a molecular weight of 168.645 g/mol . This compound is related to Thiophene, tetrahydro-3-methyl-, 1,1-dioxide .
Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)tetrahydrothiophene 1,1-dioxide consists of a five-membered ring with one sulfur atom, one chlorine atom, and two oxygen atoms . The exact 3D structure may be viewed using specialized software .科学的研究の応用
Thermoelectric Materials
Research focuses on the development of organic thermoelectric materials, such as Poly(3,4-ethylenedioxythiophene) (PEDOT) and its composites, highlighting their potential in thermoelectric applications due to their low density, low thermal conductivity, and versatility in processing. These materials offer promising pathways for energy conversion and temperature control, with ongoing advancements aimed at improving their thermoelectric efficiency and application scope (R. Yue & Jingkun Xu, 2012).
Environmental Remediation
Studies examine the degradation of chlorinated compounds, including chlorophenols, in environmental settings, leveraging zero valent iron and bimetallic systems for effective dechlorination. This research contributes to understanding the mechanisms behind the removal of toxic compounds from water and soil, highlighting the potential for remediation technologies to address contamination from chlorinated organics (B. Gunawardana, N. Singhal, & P. Swedlund, 2011).
Catalysis and Chemical Reactions
Investigations into catalytic processes and the chemical behavior of chlorinated compounds provide insights into their reactivity and potential applications in synthetic chemistry. This includes exploring the conditions and catalysts that can facilitate or improve reactions involving chlorinated molecules, which is essential for developing new synthetic pathways and improving existing ones for industrial and pharmaceutical applications.
Pollution and Toxicity Studies
Research on the occurrence, fate, and effects of chlorinated compounds in the environment and their impact on human health and ecosystems is crucial. Studies delve into how these compounds, often persistent pollutants, interact with biological systems and the environment, contributing to the understanding of their toxicity, bioaccumulation, and potential risks (Sujin Kim & Kyungho Choi, 2014).
Safety and Hazards
The safety data sheet for a related compound, Tetrahydrothiophene, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
特性
IUPAC Name |
3-(chloromethyl)thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c6-3-5-1-2-9(7,8)4-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPALMJXNYQPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)tetrahydrothiophene 1,1-dioxide | |
CAS RN |
321971-80-6 |
Source


|
| Record name | 3-(chloromethyl)-1lambda6-thiolane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

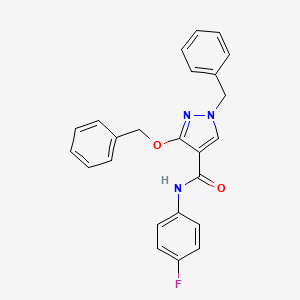
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(2-fluorophenoxy)propyl]propanamide](/img/structure/B2922975.png)
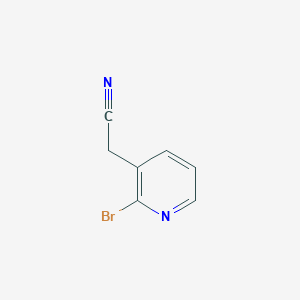
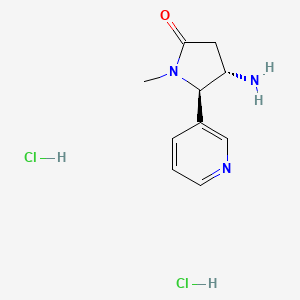
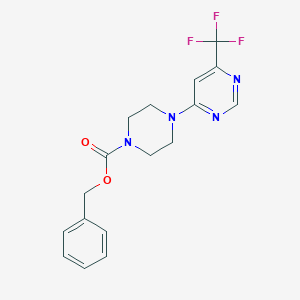
![N~5~-(3-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2922980.png)
![(4-Chlorophenyl)-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2922981.png)
![3-allyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922982.png)


![7-Hydroxy-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2922989.png)
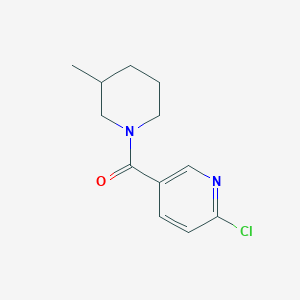
![3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride](/img/structure/B2922992.png)
![methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2922994.png)